
(5-Iodothiophen-3-yl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodothiophen-3-yl)dimethylphosphine oxide is a chemical compound that features a thiophene ring substituted with an iodine atom at the 5-position and a dimethylphosphine oxide group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Iodothiophen-3-yl)dimethylphosphine oxide typically involves the iodination of a thiophene derivative followed by the introduction of the dimethylphosphine oxide group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of thiophene. The subsequent step involves the reaction of the iodinated thiophene with dimethylphosphine oxide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and phosphine oxide introduction processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Iodothiophen-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
(5-Iodothiophen-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Mécanisme D'action
The mechanism by which (5-Iodothiophen-3-yl)dimethylphosphine oxide exerts its effects involves interactions with molecular targets and pathways specific to its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphine oxide group can participate in coordination chemistry, forming complexes with metal ions that influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene derivatives: Compounds like 2-iodothiophene and 3-iodothiophene share structural similarities but differ in the position of the iodine atom.
Phosphine oxides: Dimethylphosphine oxide and other substituted phosphine oxides are related compounds with varying substituents on the phosphine oxide group.
Uniqueness
(5-Iodothiophen-3-yl)dimethylphosphine oxide is unique due to the combination of the iodothiophene and dimethylphosphine oxide moieties. This dual functionality imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H8IOPS |
|---|---|
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
4-dimethylphosphoryl-2-iodothiophene |
InChI |
InChI=1S/C6H8IOPS/c1-9(2,8)5-3-6(7)10-4-5/h3-4H,1-2H3 |
Clé InChI |
JHORQXSRRUGBGJ-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CSC(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






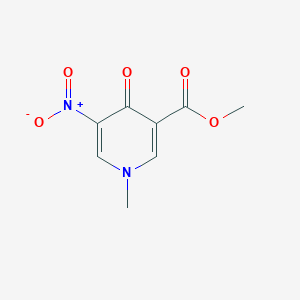
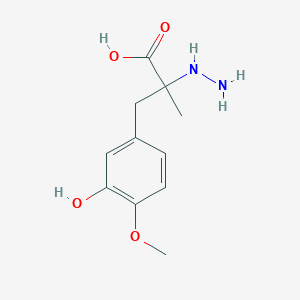

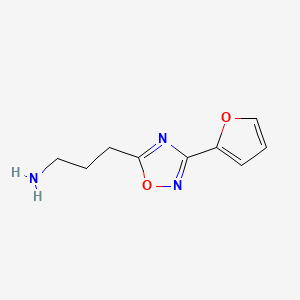

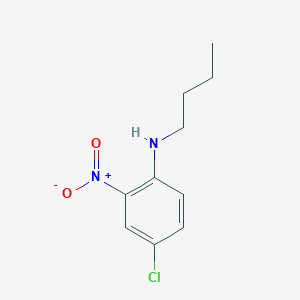
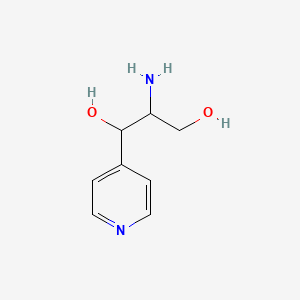
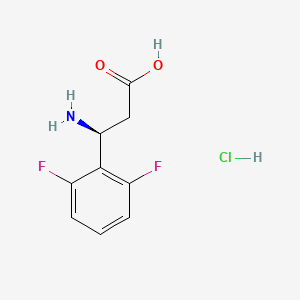
![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)

